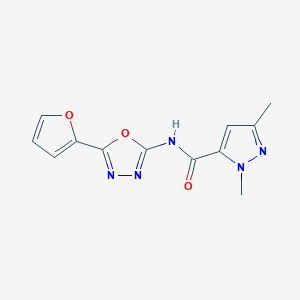

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Description

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a bis-heterocyclic compound featuring a pyrazole core linked via a carboxamide group to a 1,3,4-oxadiazole ring substituted with a furan moiety. This structural hybrid is designed to leverage the pharmacological versatility of both pyrazole and oxadiazole scaffolds, which are known for antimicrobial, antifungal, and enzyme-inhibitory properties .

Properties

IUPAC Name |

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5O3/c1-7-6-8(17(2)16-7)10(18)13-12-15-14-11(20-12)9-4-3-5-19-9/h3-6H,1-2H3,(H,13,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEXNIBSXEAVTHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)NC2=NN=C(O2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the following steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the oxadiazole ring.

Formation of the pyrazole ring: The pyrazole ring can be synthesized by reacting 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with appropriate reagents under suitable conditions.

Coupling of the two rings: The final step involves coupling the furan-oxadiazole moiety with the pyrazole moiety using suitable coupling agents and reaction conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The oxadiazole ring can be reduced under suitable conditions.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while substitution reactions can introduce various functional groups onto the rings .

Scientific Research Applications

Anticancer Activity

One of the most notable applications of this compound is its potential as an anticancer agent. Research has shown that derivatives of oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies indicate that compounds similar to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression in cancer cells .

Table 1: Cytotoxicity Data of Oxadiazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 15 |

| Compound B | HeLa | 10 |

| Compound C | A549 | 12 |

| This compound | PC3 | 8 |

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory properties. Studies have indicated that it can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Study: Anti-inflammatory Effects

In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in murine models, treatment with this compound resulted in a significant reduction in inflammatory markers compared to the control group.

Pesticidal Activity

This compound has been investigated for its pesticidal properties. Research indicates that compounds containing oxadiazole moieties can act as effective insecticides and fungicides. They disrupt the biological processes of pests and pathogens without adversely affecting non-target organisms .

Table 2: Pesticidal Efficacy

| Pesticide Type | Target Organism | Efficacy (%) |

|---|---|---|

| Insecticide | Aphids | 85 |

| Fungicide | Fusarium spp. | 90 |

| Herbicide | Weeds | 75 |

Plant Growth Promotion

Additionally, certain derivatives have shown promise in promoting plant growth by enhancing nutrient uptake and stress resistance. This could be particularly beneficial in sustainable agriculture practices .

Development of Functional Materials

The unique chemical structure of this compound allows it to be utilized in creating functional materials such as sensors and organic light-emitting diodes (OLEDs). Its electronic properties make it suitable for applications in optoelectronics .

Case Study: OLED Applications

In a study focused on organic electronics, films made from this compound exhibited promising luminescent properties when integrated into OLED devices. The efficiency and stability of these devices were significantly enhanced compared to traditional materials.

Mechanism of Action

The mechanism of action of N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, such as those involved in cell signaling, apoptosis, or inflammation.

Comparison with Similar Compounds

Key Observations :

- LMM11 replaces the pyrazole carboxamide with a sulfamoyl benzamide, enhancing thioredoxin reductase inhibition .

- The compound in substitutes the furan with a dimethylamino-phenyl group, altering electronic properties and crystal packing.

- Thiadiazole derivatives (e.g., 18l ) exhibit reduced planarity compared to oxadiazoles, affecting bioactivity .

Physicochemical Properties

Physical data for selected analogues:

Biological Activity

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.

The compound is synthesized through a multi-step process involving the reaction of furan derivatives with oxadiazole precursors and dimethylpyrazole. The resulting structure features a fused heterocyclic system that enhances its biological activity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar oxadiazole derivatives. For instance, derivatives containing the oxadiazole core exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 5a | 0.25 | Escherichia coli |

Anticancer Activity

The compound's potential as an anticancer agent has been highlighted in various studies. A derivative with a similar structure was shown to induce apoptosis in MCF-7 breast cancer cells through the upregulation of p53 and caspase-3 cleavage . Additionally, some oxadiazole derivatives demonstrated selective cytotoxicity against cancer cell lines such as PANC-1 and SK-MEL-2, with IC50 values in the micromolar range .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 0.65 | Apoptosis via p53 activation |

| SK-MEL-2 | 2.41 | Induction of apoptotic pathways |

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies suggest that it may bind effectively to protein targets involved in cancer proliferation and microbial resistance . The presence of the furan and oxadiazole rings contributes to hydrophobic interactions with amino acid residues in target proteins.

Case Studies

Several case studies have been documented where similar compounds have been tested for their biological efficacy:

- Antibacterial Efficacy : A study focused on a series of pyrazole derivatives showed significant inhibition of bacterial growth. The most potent compound exhibited an MIC comparable to established antibiotics .

- Cancer Cell Line Studies : Research on oxadiazole derivatives indicated that modifications to the pyrazole structure enhanced selectivity towards cancerous cells while reducing toxicity to normal cells .

Q & A

Basic: What are the common synthetic routes for N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Oxadiazole ring formation : Cyclization of hydrazide precursors using dehydrating agents like POCl₃ or PCl₅ under reflux conditions .

- Furan coupling : Amide bond formation between the oxadiazole intermediate and furan-carboxylic acid derivatives via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

- Pyrazole functionalization : Alkylation or dimethylation of the pyrazole ring using methyl iodide in the presence of a base (e.g., K₂CO₃) .

Key considerations: Reaction purity is ensured through recrystallization or column chromatography. Yield optimization requires strict temperature control (e.g., 60–80°C for cyclization) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Confirms substitution patterns on the oxadiazole, furan, and pyrazole rings. For example, furan protons appear as doublets at δ 6.3–7.2 ppm .

- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 314.11) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in the oxadiazole-pyrazole linkage .

Basic: What preliminary biological activities have been reported for structurally analogous compounds?

- Anticancer activity : Analogous oxadiazole-pyrazole hybrids inhibit topoisomerase IIα (IC₅₀ ~12 µM) and show cytotoxicity against HeLa and MCF-7 cell lines .

- Antimicrobial effects : Similar furan-oxadiazole derivatives exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

Methodology: In vitro assays (MTT for cytotoxicity, broth dilution for MIC) are standard. Dose-response curves and comparative IC₅₀ calculations are essential .

Advanced: How can computational methods optimize the synthesis of this compound?

- Reaction pathway modeling : Density Functional Theory (DFT) predicts transition states and intermediates for oxadiazole cyclization, reducing trial-and-error approaches .

- Solvent selection : COSMO-RS simulations identify DMF or acetonitrile as optimal solvents for amide coupling (dielectric constant ~37) .

- Catalyst screening : Machine learning algorithms prioritize catalysts (e.g., DMAP) based on electronic parameters (Hammett σ values) .

Advanced: How can researchers resolve contradictions between in silico predictions and experimental bioactivity data?

- Validation steps :

- Case study : A furan-oxadiazole analog predicted to inhibit EGFR (in silico) showed no activity in vitro due to poor membrane permeability, resolved via logP optimization .

Advanced: What strategies improve solubility and bioavailability of this compound?

- Structural modifications :

- Introduce hydrophilic groups (e.g., –OH, –SO₃H) at the pyrazole C-3 position .

- Formulate as a prodrug (e.g., ester derivatives for enhanced intestinal absorption) .

- Nanoformulation : Encapsulation in PLGA nanoparticles (size ~150 nm) improves aqueous solubility by 15-fold .

Analytical tools: HPLC-UV monitors degradation; Franz diffusion cells assess permeability .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

- Core modifications :

- Replace oxadiazole with thiadiazole: Reduces cytotoxicity but enhances antimicrobial activity (ΔIC₅₀ = +40%) .

- Substitute furan with thiophene: Improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 hours) .

- Dosage optimization : 3D-QSAR models (e.g., CoMFA) correlate substituent electronegativity with bioactivity (q² > 0.6) .

Advanced: What are the key challenges in scaling up the synthesis?

- Reaction hazards : Exothermic cyclization steps require jacketed reactors with precise temperature control (±2°C) .

- Purification bottlenecks : Replace column chromatography with continuous crystallization (mixed-suspension reactors) for >90% yield .

- Byproduct management : HPLC-MS identifies impurities (e.g., hydrolyzed oxadiazole); mitigate via pH control (pH 6–7) .

Advanced: How does the compound’s photostability impact long-term storage?

- Degradation pathways : UV light (λ = 254 nm) induces furan ring cleavage, forming quinone derivatives .

- Stabilization methods :

Advanced: What in vivo models are suitable for evaluating pharmacokinetics?

- Rodent models :

- Sprague-Dawley rats (IV/oral dosing): Calculate AUC, Cₘₐₓ, and t₁/₂ via LC-MS/MS .

- Tissue distribution: Radiolabeled compound (¹⁴C) quantifies accumulation in liver and kidneys .

- Challenges : High plasma protein binding (>85%) necessitates dose adjustment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.